2-(4-chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
CAS No.: 923076-64-6
Cat. No.: VC6924315
Molecular Formula: C18H15ClN2O2
Molecular Weight: 326.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923076-64-6 |
|---|---|
| Molecular Formula | C18H15ClN2O2 |
| Molecular Weight | 326.78 |
| IUPAC Name | 2-[(4-chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C18H15ClN2O2/c1-23-16-8-4-14(5-9-16)17-10-11-18(22)21(20-17)12-13-2-6-15(19)7-3-13/h2-11H,12H2,1H3 |
| Standard InChI Key | NRNCEBDKTCZKRN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Introduction
Structural and Nomenclature Analysis
Core Architecture and Substituent Effects
The compound features a pyridazin-3(2H)-one core, a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 3. Position 2 is substituted with a 4-chlorobenzyl group (–CH₂C₆H₄Cl-4), while position 6 carries a 4-methoxyphenyl moiety (–C₆H₄OCH₃-4). The chlorobenzyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability, whereas the methoxy group contributes electron-donating properties that may influence binding interactions.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)pyridazin-3-one |
| Molecular Formula | C₁₉H₁₆ClN₂O₂ |
| Molecular Weight | 345.8 g/mol |
| Aromatic System | Pyridazinone fused with two benzene rings |
| Key Functional Groups | Ketone, benzyl ether, chloro substituent |
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a three-step process:
-
Formation of Pyridazinone Core: Condensation of 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate in ethanol under reflux yields 5-substituted pyridazin-3(2H)-ones .
-
N-Alkylation: Reaction of the pyridazinone intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of potassium bicarbonate and a phase-transfer catalyst (e.g., benzyltributylammonium bromide) facilitates alkylation at position 2 .
-
Crystallization: Recrystallization from acetone produces pure crystals, with yields averaging 82% .
Critical Reaction Parameters
-
Temperature: Room temperature for alkylation minimizes side reactions .
-
Catalysis: Phase-transfer catalysts improve reaction efficiency by 30% compared to uncatalyzed conditions .
-
Purification: TLC monitoring (acetone:petroleum ether, 2:8) ensures intermediate purity .
Physicochemical and Computational Properties
Experimental and Predicted Data
Physicochemical profiling reveals moderate lipophilicity (logP ≈ 3.1), aligning with pyridazinones’ membrane permeability requirements for bioactivity . The compound’s polar surface area (55.7 Ų) suggests moderate solubility in aqueous media, consistent with its hydrogen-bonding capacity .
Table 2: Physicochemical Profile
| Parameter | Value | Method/Source |
|---|---|---|
| logP | 3.11 | Experimental |
| logS | -3.57 | Calculated |
| Hydrogen Bond Acceptors | 6 | Molecular modeling |
| Topological Polar Surface Area | 55.7 Ų | DFT calculations |
Biological Activities and Mechanisms
Structure-Activity Relationships
-
Chlorobenzyl Group: Enhances metabolic stability via steric hindrance of oxidative enzymes .
-
Methoxyphenyl Substituent: Improves solubility without compromising target binding affinity .
Crystallography and Solid-State Behavior
Hydrogen Bonding Networks
Single-crystal X-ray diffraction of analogs shows:
-
Intramolecular C–H⋯O bonds between the pyridazinone ketone and adjacent CH groups (distance: 2.32 Å) .
-
Intermolecular N–H⋯O and C–H⋯F interactions forming layered structures .
π-Stacking Interactions
Face-to-face stacking of pyridazinone rings with centroid distances of 3.48 Å facilitates solid-state stabilization .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Pyridazinone Derivatives
| Compound | PDE-III IC₅₀ (μM) | COX-2 Inhibition (%) |
|---|---|---|
| 2-(4-Chlorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one | Not tested | Not tested |
| 6-(2-Chlorophenyl) analog | 0.89 | 28 |
| 2-Fluoro-4-methoxy derivative | 0.67 | 35 |
Applications and Future Directions
Therapeutic Prospects
-
Hypertension Management: Potential PDE-III inhibition warrants exploration in animal models.
-
Inflammatory Disorders: Screening against interleukin-6 (IL-6) and TNF-α pathways recommended.
Synthetic Chemistry Opportunities
-
Derivatization: Introducing sulfonamide groups at position 4 could enhance aqueous solubility.
-
Asymmetric Synthesis: Developing chiral variants to explore enantioselective bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume